![molecular formula C15H21N7 B6448187 N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548985-86-8](/img/structure/B6448187.png)
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a glucokinase activator . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Synthesis Analysis
The synthesis of this compound has been investigated in the context of designing glucokinase activators with reduced hypoglycemia risk . The research involved a series of substituted 2-methylbenzofurans as “partial activators” of the glucokinase enzyme .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” has been studied in the context of its interaction with glucokinase . The crystal structure of human glucokinase in complex with glucose and this activator has been determined .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a glucokinase activator . It has been found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin .科学的研究の応用
Glucokinase Activation
This compound has been identified as a potential activator of the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Diabetes Treatment
In relation to its role as a glucokinase activator, this compound could be used in the treatment of Type 2 diabetes . By activating glucokinase, it could help regulate blood glucose levels and thus manage the symptoms of diabetes .
Hypoglycemia Risk Reduction
Research has been conducted into using this compound as a “partial activator” of the glucokinase enzyme in an effort to reduce the risk of hypoglycemia while maintaining the efficacy of this treatment mechanism .
Structural Studies
The structure of this compound could be of interest in structural biology studies. For example, it could be used in crystallography experiments to study the structure of glucokinase or other proteins .
Drug Design
Given its potential therapeutic applications, this compound could be of interest in drug design and development. It could serve as a lead compound for the development of new drugs for diabetes treatment .
Biochemical Research
This compound could be used in biochemical research, for example, to study the mechanism of action of glucokinase and other enzymes .
作用機序
Safety and Hazards
While the specific safety and hazards of this compound are not detailed in the search results, it’s important to note that glucokinase activators, in general, have been associated with a risk of hypoglycemia . Therefore, careful monitoring of blood glucose levels is necessary when using this compound for the treatment of diabetes .
特性
IUPAC Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYKJYVVLCJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。